molecular formula C12H11FN4O2S B2775296 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888421-27-0

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2775296
CAS No.: 888421-27-0
M. Wt: 294.3
InChI Key: FSIAMRKMBVVAJP-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Also, various functionalised 4-amino-2-(methylthio)quinolines are synthesised through triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles .

Scientific Research Applications

Antimicrobial Activity

Research on fluorobenzamides containing thiazole and thiazolidine rings has shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group enhances antimicrobial efficacy, indicating that fluorinated benzamides, including potentially N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, could have applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Drug Discovery and Development

Compounds with structural similarities to the compound of interest have been explored for their potential in treating various diseases, including cancer. For example, derivatives of similar compounds have been investigated for their ability to inhibit kinesin spindle protein, indicating potential as anticancer agents (Theoclitou et al., 2011). This suggests that this compound could have applications in the design and development of new therapeutic molecules targeting specific proteins involved in disease processes.

Metabolic Studies

Fluorinated compounds have been utilized in metabolic studies and drug metabolism research. For instance, ^19F-nuclear magnetic resonance (NMR) spectroscopy has been employed to study the metabolism and disposition of potent HIV integrase inhibitors, highlighting the utility of fluorinated compounds in drug discovery and development processes (Monteagudo et al., 2007). This indicates that compounds like this compound could be valuable tools in pharmacokinetic and pharmacodynamic studies.

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c1-20-12-16-9(14)8(11(19)17-12)15-10(18)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,15,18)(H3,14,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIAMRKMBVVAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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